5-Bromo-4-methylpyrimidine-2-carbonitrile

Drug Design Lead Optimization Medicinal Chemistry

Generic pyrimidine building blocks fail in HPK1 inhibitor synthesis due to incompatible substitution patterns. 5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS 114969-80-1) solves this with three orthogonal handles-C5-Br for Suzuki coupling, C2-CN for electronic activation, C4-Me for steric differentiation-enabling sequential derivatization for patented kinase inhibitors. • Enables regioselective Suzuki coupling at C5-Br. • C2-CN activates heterocycle for oxidative addition. • C4-Me provides critical SAR handle. • Consistent batch quality for reproducible syntheses.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 114969-80-1
Cat. No. B12282970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methylpyrimidine-2-carbonitrile
CAS114969-80-1
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1Br)C#N
InChIInChI=1S/C6H4BrN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3
InChIKeyQDFZOFDLUXSSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methylpyrimidine-2-carbonitrile Procurement Guide


5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS 114969-80-1) is a polyfunctionalized, heterocyclic building block belonging to the pyrimidine family [1]. Its structure features a pyrimidine core substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a nitrile group at the 2-position. This specific substitution pattern differentiates it from mono- or di-substituted analogs, conferring a unique reactivity profile that is valuable in cross-coupling reactions and as a scaffold for further derivatization in medicinal chemistry programs [2]. It is recognized as a key intermediate in the synthesis of complex kinase inhibitors, such as those targeting HPK1 (hematopoietic progenitor kinase 1) [3].

Why 5-Bromo-4-methylpyrimidine-2-carbonitrile Cannot Be Substituted


In procurement for specific synthetic routes, generic substitution of pyrimidine building blocks is not feasible due to the strict electronic and steric demands of subsequent reactions. The presence and position of substituents critically govern the outcome of metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, which are fundamental to constructing complex bioactive molecules . The 2-cyano group in 5-Bromo-4-methylpyrimidine-2-carbonitrile is a strong electron-withdrawing group that activates the adjacent heterocycle and the bromine for oxidative addition, while the 4-methyl group provides steric differentiation. Substituting with an analog like 5-bromo-4-methylpyrimidine (lacking the nitrile) would eliminate this activation and drastically alter the reactivity, potentially leading to reaction failure or a different regioisomer. These specific attributes are essential to its documented role as a precursor in patented inhibitor syntheses, where its use is non-negotiable for reaching the desired final compound [1].

5-Bromo-4-methylpyrimidine-2-carbonitrile Differentiation Evidence


Physicochemical Profile: Bromo vs Chloro Analog

When replacing a functional group during a medicinal chemistry optimization campaign, similarity metrics are critical for maintaining drug-like properties. 5-Bromo-4-methylpyrimidine-2-carbonitrile [1] and its 5-chloro analog, 5-Chloro-4-methylpyrimidine-2-carbonitrile, exhibit high structural similarity but key differences in lipophilicity. This evidence is based on a class-level inference using predicted properties, which can influence pharmacokinetic parameters like LogP and molecular weight.

Drug Design Lead Optimization Medicinal Chemistry

Regioselective 2-Carbonitrile Synthesis

The synthesis of 2-pyrimidinecarbonitriles can suffer from poor site-selectivity, leading to mixtures of 2- and 6-substituted isomers. A foundational study by Yamanaka et al. [1] on the Reissert-Henze-type cyanation of pyrimidine N-oxides provides quantitative evidence that 5-substituted 4-methoxypyrimidine 1-oxides give exclusively 2-pyrimidinecarbonitriles, whereas other 4,5-disubstituted substrates yield mainly the 6-isomer. This establishes a critical differentiation for 5-bromo-4-methylpyrimidine-2-carbonitrile. Its value proposition is that access to the regioisomerically pure 2-carbonitrile requires a specific precursor and synthetic strategy.

Regioselective Synthesis C-H Functionalization Process Chemistry

Critical HPK1 Inhibitor Intermediate

The procurement value of a specific intermediate is highest when it is a component of a strong patent application or drug development program. 5-Bromo-4-methylpyrimidine-2-carbonitrile is explicitly documented as a critical reactant in the synthesis of a series of isoquinoline HPK1 inhibitors developed by Genentech, Inc. [1]. This provides a clear market-related differentiation from its analogs, which lack this specific connection to a high-value therapeutic target.

Immuno-Oncology Kinase Inhibitor Pharmaceutical Intermediate

Application Scenarios for 5-Bromo-4-methylpyrimidine-2-carbonitrile


HPK1 Inhibitor Synthesis for Immuno-Oncology

This scenario involves the preparation of novel isoquinoline compounds that inhibit HPK1 to enhance an immune response. 5-Bromo-4-methylpyrimidine-2-carbonitrile is a required starting material within the patent's synthetic routes. Procurement is essential for any lab aiming to synthesize these specific kinase inhibitors or build analogous compound libraries for structure-activity relationship (SAR) studies around this scaffold [1].

4-Methyl Substitution SAR Studies

In medicinal chemistry optimization, the 4-methyl group in 5-Bromo-4-methylpyrimidine-2-carbonitrile serves as a key steric and electronic handle. This compound is an ideal starting point for synthesizing two parallel analog series: one retaining the 4-methyl group and another where it is replaced by a 4-H or 4-chloro substituent. Comparing the properties (e.g., LogP, as inferred in Section 3) and biological activity of the final products can map the pharmacophore space and guide lead optimization.

Site-Selective Cyanation Methodologies

For process chemistry groups, the synthesis of 5-Bromo-4-methylpyrimidine-2-carbonitrile serves as a benchmark for developing or improving regioselective cyanation reactions. Its structure allows researchers to study the electronic effects of the electron-withdrawing bromo and nitrile substituents on further pyrimidine functionalization, contrasting with the behavior of 6-cyano isomers [1].

Polyfunctional Pyrimidine Libraries via Sequential Cross-Coupling

The three chemically distinct positions on the pyrimidine core (Br, CN, CH3) allow for a programmed, sequential derivatization. A standard scenario involves an initial Suzuki-Miyaura coupling at the 5-bromo position, followed by manipulation of the 2-cyano group. This strategic multistep derivatization is more challenging or impossible with simpler di-substituted pyrimidine analogs, making it a high-value procurement for building diverse compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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